molecular formula C7H7N5O2S B11075067 5-Methyl-4-oxo-3,4-dihydrothieno[3,4-d][1,2,3]triazine-7-carbohydrazide

5-Methyl-4-oxo-3,4-dihydrothieno[3,4-d][1,2,3]triazine-7-carbohydrazide

Cat. No.: B11075067
M. Wt: 225.23 g/mol
InChI Key: VVFIJOGNMZJFNH-UHFFFAOYSA-N
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Description

5-Methyl-4-oxo-3,4-dihydrothieno[3,4-d][1,2,3]triazine-7-carbohydrazide is a heterocyclic compound that features a unique fusion of thieno and triazine rings. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-oxo-3,4-dihydrothieno[3,4-d][1,2,3]triazine-7-carbohydrazide typically involves the following steps:

    Formation of the Thieno Ring: The initial step involves the construction of the thieno ring, which can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of the Triazine Ring: The triazine ring is introduced via a cyclization reaction involving appropriate nitrogen-containing precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thieno ring.

    Reduction: Reduction reactions can target the oxo group, potentially converting it to a hydroxyl group.

    Substitution: The compound can participate in substitution reactions, especially at positions adjacent to the nitrogen atoms in the triazine ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-Methyl-4-oxo-3,4-dihydrothieno[3,4-d][1,2,3]triazine-7-carbohydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic applications. Its ability to interact with various biological targets makes it a promising lead compound for the development of new medications.

Industry

In industry, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 5-Methyl-4-oxo-3,4-dihydrothieno[3,4-d][1,2,3]triazine-7-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-Methyl-4-oxo-3,4-dihydrothieno[3,4-d][1,2,3]triazine-7-carbohydrazide stands out due to its unique triazine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C7H7N5O2S

Molecular Weight

225.23 g/mol

IUPAC Name

5-methyl-4-oxo-3H-thieno[3,4-d]triazine-7-carbohydrazide

InChI

InChI=1S/C7H7N5O2S/c1-2-3-4(10-12-11-6(3)13)5(15-2)7(14)9-8/h8H2,1H3,(H,9,14)(H,10,11,13)

InChI Key

VVFIJOGNMZJFNH-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(S1)C(=O)NN)N=NNC2=O

Origin of Product

United States

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